molecular formula C15H19KNO6+ B13756784 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid CAS No. 5440-28-8

2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid

Katalognummer: B13756784
CAS-Nummer: 5440-28-8
Molekulargewicht: 348.41 g/mol
InChI-Schlüssel: WEYAWXLIQJPSMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of isobutanol with phthalic anhydride, followed by further functionalization to introduce the phenylmethoxycarbonylamino group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction mechanisms and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

5440-28-8

Molekularformel

C15H19KNO6+

Molekulargewicht

348.41 g/mol

IUPAC-Name

potassium;2-(2-methylpropyl)-2-(phenylmethoxycarbonylamino)propanedioic acid

InChI

InChI=1S/C15H19NO6.K/c1-10(2)8-15(12(17)18,13(19)20)16-14(21)22-9-11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20);/q;+1

InChI-Schlüssel

WEYAWXLIQJPSMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.